2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione
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Overview
Description
AL 4114 is an aldose reductase inhibitor.
Scientific Research Applications
Metabolic Pathway Research
- The compound's oxidation catalyzed by liver microsomes has been studied, revealing insights into metabolic pathways and enzyme interactions. Rat and Cynomolgus monkey liver microsomes were found to catalyze the oxidation of this compound to its monomethoxymetabolite, indicating the role of P-450 monooxygenases in this process (Kiss et al., 1992).
Synthesis and Structural Analysis
- Research on the synthesis and structural characterization of this compound and its derivatives has been conducted. Alkaline hydrolysis of this compound leads to ring opening and the formation of related compounds with detailed structural analysis provided (Todorov et al., 2012).
- Synthesis methods involving the reaction of related compounds with N,N-dialkylguanidines have been explored, contributing to novel synthesis techniques in organic chemistry (Itano, 1974).
Biological Activity and Inhibition Studies
- Various derivatives of this compound have been synthesized and tested for their inhibitory activity on enzymes such as aldose reductase, demonstrating potential therapeutic applications (Bovy et al., 1988).
Chemical Properties and Reactions
- The reaction of related compounds with urea has led to the synthesis of novel fluorine-containing N-heterocyclic compounds, expanding the understanding of fluorene derivatives in chemical reactions (Saloutina et al., 2009).
- Studies on the regioselectivity of 1,3-dipolar cycloaddition reactions involving fluorinated fluoren-9-iminium ylides contribute to the knowledge of reaction mechanisms in organic chemistry (Novikov et al., 2006).
Miscellaneous Applications
- Synthesis and study of derivatives such as dispirooxindoles and their cytotoxicity and ROS generation ability shed light on potential medicinal and biological applications (Novotortsev et al., 2021).
properties
CAS RN |
139911-05-0 |
---|---|
Product Name |
2,7-Difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione |
Molecular Formula |
C17H12F2N2O4 |
Molecular Weight |
346.28 g/mol |
IUPAC Name |
2,7-difluoro-4,5-dimethoxyspiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C17H12F2N2O4/c1-24-11-5-7(18)3-9-13(11)14-10(4-8(19)6-12(14)25-2)17(9)15(22)20-16(23)21-17/h3-6H,1-2H3,(H2,20,21,22,23) |
InChI Key |
OVRBKKLFIRJPKY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3OC)F)F |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3OC)F)F |
Appearance |
Solid powder |
Other CAS RN |
139911-05-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2,7-difluoro-4,5-dimethoxyspiro-(9H-fluorene-9,4'-imidazoline)-2',5'-dione AL 4114 AL-4114 ALO 4114 ALO-4114 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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